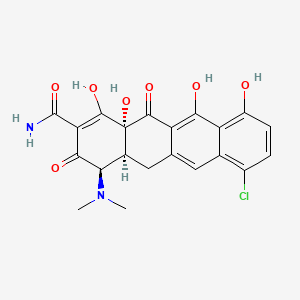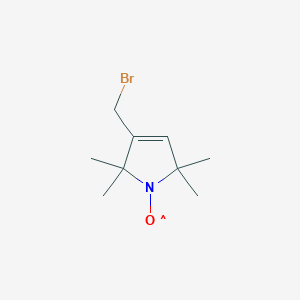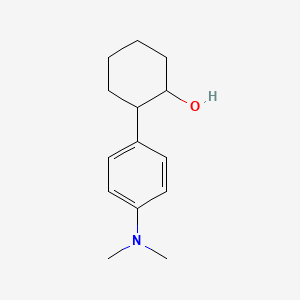![molecular formula C9H20ClNO2 B13403690 2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is a labeled intermediate used in the preparation of biphosphonate drugs, which are commonly used in the prevention and treatment of osteoporosis . This compound is characterized by its molecular formula C9H17D3ClNO2 and a molecular weight of 212.73 . It is a stable isotope-labeled compound, often used in pharmaceutical research and development.
準備方法
The preparation of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride involves a multi-step synthetic route. The process begins with the Michael addition reaction between n-amylamine and acrylate to form 3-(N-pentylamino)propionate. This intermediate then reacts with formic acid and formaldehyde to yield 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride . This method is advantageous due to its high yield, simple operation, and suitability for large-scale industrial production.
化学反応の分析
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.
Biology: It serves as a reference standard in various biological assays.
Industry: The compound is used in the development and quality control of pharmaceutical products.
作用機序
The mechanism of action of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride involves its role as an intermediate in the synthesis of biphosphonate drugs. These drugs inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function and survival.
類似化合物との比較
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
N-Methyl-N-pentyl-β-alanine-d3 Hydrochloride: Another labeled intermediate used in similar applications.
Ibanic Acid-d3 Hydrochloride: Used in the synthesis of biphosphonate drugs.
3-[pentyl (trideuteriomethyl)amino]propanoic acid: Another variant with similar applications.
These compounds share similar structures and applications but differ in their specific labeling and synthesis routes.
特性
分子式 |
C9H20ClNO2 |
|---|---|
分子量 |
212.73 g/mol |
IUPAC名 |
2,2,3-trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H/i6D2,8D; |
InChIキー |
YDWXRULMHQZBEX-HCKLDNLHSA-N |
異性体SMILES |
[2H]C(C([2H])([2H])C(=O)O)N(C)CCCCC.Cl |
正規SMILES |
CCCCCN(C)CCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)


![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
![2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)


![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)

![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
